molecular formula C41H58N10O9S2 B14074745 H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2

H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2

Cat. No.: B14074745
M. Wt: 899.1 g/mol
InChI Key: XHOHWWRMUZZFIK-GWPMYIHNSA-N
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Description

The compound H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, D-tryptophan, lysine, valine, and threonine, which are all amino acids that play crucial roles in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as HBTU, HATU, or DIC, and deprotection steps to remove protecting groups .

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and consistency. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-bridged peptides, reduced peptides with free thiol groups, and substituted peptides with modified side chains.

Scientific Research Applications

H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 involves its ability to interact with specific molecular targets, such as proteins and enzymes. The peptide can mimic natural ligands, binding to receptors or active sites and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: is unique due to its specific sequence and the presence of D-tryptophan, which can confer different biological properties compared to peptides with L-tryptophan. The inclusion of cysteine residues allows for the formation of disulfide bonds, providing structural stability and functional versatility.

Properties

Molecular Formula

C41H58N10O9S2

Molecular Weight

899.1 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-19-amino-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C41H58N10O9S2/c1-21(2)33-41(60)49-32(40(59)51-34(22(3)52)35(44)54)20-62-61-19-27(43)36(55)47-30(16-23-11-13-25(53)14-12-23)38(57)48-31(17-24-18-45-28-9-5-4-8-26(24)28)39(58)46-29(37(56)50-33)10-6-7-15-42/h4-5,8-9,11-14,18,21-22,27,29-34,45,52-53H,6-7,10,15-17,19-20,42-43H2,1-3H3,(H2,44,54)(H,46,58)(H,47,55)(H,48,57)(H,49,60)(H,50,56)(H,51,59)/t22-,27+,29+,30+,31-,32+,33+,34+/m1/s1

InChI Key

XHOHWWRMUZZFIK-GWPMYIHNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)C(=O)NC(C(C)O)C(=O)N

Origin of Product

United States

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